molecular formula C14H15N3O4 B2910537 N1-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-N2-propyloxalamide CAS No. 499117-21-4

N1-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-N2-propyloxalamide

Cat. No.: B2910537
CAS No.: 499117-21-4
M. Wt: 289.291
InChI Key: ACLXFZDQMGVXBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-N’-propylethanediamide is a compound belonging to the class of 4-hydroxy-2-quinolones. These compounds are known for their diverse biological activities and are of significant interest in pharmaceutical and chemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-N’-propylethanediamide typically involves the reaction of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives with appropriate amines. One common method is the hydrolysis of esters followed by amide formation . The reaction conditions often include the use of catalysts such as triethylamine and solvents like diphenyl ether .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimization for yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-N’-propylethanediamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate and hydrogen peroxide.

    Reducing agents: Such as sodium borohydride and lithium aluminum hydride.

    Substituting agents: Such as alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions include various quinoline derivatives, which can exhibit different biological activities depending on the substituents introduced .

Scientific Research Applications

N-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-N’-propylethanediamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acids
  • 4-hydroxy-2-quinolones
  • 2-hydroxyquinoline
  • 4-hydroxyquinoline

Uniqueness

N-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-N’-propylethanediamide is unique due to its specific structure, which allows for diverse biological activities. Its ability to undergo various chemical reactions and form different derivatives makes it a valuable compound in research and development .

Properties

IUPAC Name

N'-(4-hydroxy-2-oxo-1H-quinolin-3-yl)-N-propyloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4/c1-2-7-15-13(20)14(21)17-10-11(18)8-5-3-4-6-9(8)16-12(10)19/h3-6H,2,7H2,1H3,(H,15,20)(H,17,21)(H2,16,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACLXFZDQMGVXBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C(=O)NC1=C(C2=CC=CC=C2NC1=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.